molecular formula C22H21NOS B5798142 N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide

N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide

Cat. No. B5798142
M. Wt: 347.5 g/mol
InChI Key: RRXIYFFBUSFWGK-UHFFFAOYSA-N
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Description

N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide is a synthetic compound that belongs to the class of amide-based compounds. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR signaling pathway, which are important for cancer cell survival and growth.
Biochemical and Physiological Effects:
N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, it has some limitations, such as its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to investigate its potential toxicity and safety in humans.
Conclusion:
N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are important for cancer cell growth and proliferation. While it has several advantages for lab experiments, further studies are needed to investigate its potential toxicity and safety in humans.

Synthesis Methods

The synthesis of N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide involves the reaction of 2-bromobiphenyl and 3-[(4-methylphenyl)thio]propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide as a white solid with a high yield.

Scientific Research Applications

N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-17-11-13-19(14-12-17)25-16-15-22(24)23-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXIYFFBUSFWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-3-[(4-methylphenyl)sulfanyl]propanamide

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